Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide for Researchers
Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Core Chemical Properties
Benzo[b]thiophene-2-carbonyl chloride is a white to off-white solid at room temperature. It is a reactive acyl chloride that serves as a versatile building block in organic synthesis, particularly for the introduction of the benzo[b]thiophene-2-carbonyl moiety.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅ClOS | [1][2] |
| Molecular Weight | 196.65 g/mol | [1][2] |
| CAS Number | 39827-11-7 | [1][2] |
| Melting Point | 83-88 °C | [1] |
| Boiling Point | 176 °C at 17 mmHg | [1] |
| Appearance | White solid | [1] |
| Solubility | Reacts with water. Soluble in many common organic solvents. | [3][4] |
| Purity | ≥ 95% (by NMR) | [1] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~8.1 (s, 1H), 7.9-7.8 (m, 2H), 7.5-7.4 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ ~162.0, 141.5, 139.5, 135.0, 127.0, 126.5, 125.0, 123.0 |
| Infrared (IR) | Characteristic C=O stretch for an acyl chloride (~1750 cm⁻¹) |
Synthesis and Reactivity
Benzo[b]thiophene-2-carbonyl chloride is a versatile reagent primarily utilized for acylation reactions. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.
Synthesis Workflow
The most common laboratory synthesis of Benzo[b]thiophene-2-carbonyl chloride involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Caption: General synthesis workflow for Benzo[b]thiophene-2-carbonyl chloride.
Key Reactions
As an acyl chloride, Benzo[b]thiophene-2-carbonyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity makes it a valuable precursor for a range of benzo[b]thiophene derivatives.[5]
Caption: Reactivity of Benzo[b]thiophene-2-carbonyl chloride with common nucleophiles.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Benzo[b]thiophene-2-carbonyl chloride and its subsequent use in acylation reactions. Researchers should adapt these procedures to their specific laboratory conditions and scale.
Synthesis of Benzo[b]thiophene-2-carbonyl chloride
This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride.
Materials:
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Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene or DCM.
-
Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid exposure to the corrosive and toxic fumes.
-
The resulting crude Benzo[b]thiophene-2-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.
General Protocol for Amide Formation
This protocol outlines the reaction of Benzo[b]thiophene-2-carbonyl chloride with a primary or secondary amine to form the corresponding amide.
Materials:
-
Benzo[b]thiophene-2-carbonyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the amine and the non-nucleophilic base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a flask equipped with a magnetic stirrer and an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Benzo[b]thiophene-2-carbonyl chloride (1 equivalent) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Safety and Handling
Benzo[b]thiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water to produce hydrochloric acid, which is also corrosive.[6] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Applications in Drug Discovery and Development
Benzo[b]thiophene-2-carbonyl chloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The benzo[b]thiophene scaffold is a key structural motif in numerous pharmaceuticals. The ability to readily introduce this moiety via the reactive acyl chloride functionality makes this compound a frequently used intermediate in the development of new therapeutic agents. Its derivatives have been investigated for a variety of medicinal applications.
